VUF 10148

Description

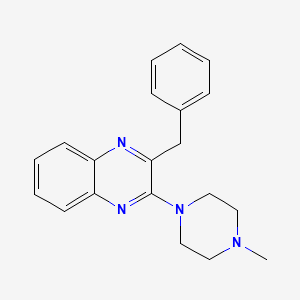

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4/c1-23-11-13-24(14-12-23)20-19(15-16-7-3-2-4-8-16)21-17-9-5-6-10-18(17)22-20/h2-10H,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQUQVYOCGJWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

VUF 10148: A Technical Guide to a Selective Histamine H4 Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 10148, chemically identified as 2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline, is a potent and selective ligand for the histamine H4 receptor (H4R). This document provides a comprehensive technical overview of its chemical properties, synthesis, and pharmacological profile. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological context and evaluation process.

Chemical Structure and Properties

This compound is a quinoxaline derivative with a molecular structure designed for high-affinity binding to the histamine H4 receptor.[1]

| Property | Value |

| IUPAC Name | 2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline |

| Molecular Formula | C20H22N4 |

| Molecular Weight | 318.42 g/mol |

| SMILES | CN1CCN(CC1)c2nc1ccccc1nc2Cc3ccccc3 |

| InChI | InChI=1S/C20H22N4/c1-23-14-12-24(13-15-23)20-18-10-6-7-11-19(18)22-17(16-21-20)9-8-17-4-2-3-5-17/h2-7,10-11H,8-9,12-16H2,1H3 |

Synthesis

The synthesis of this compound and related quinoxaline analogs typically involves a multi-step process. A generalized synthetic scheme is presented below, based on established quinoxaline synthesis methodologies.

Experimental Protocol: Synthesis of 2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline (this compound)

A common route for the synthesis of 2,3-disubstituted quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, followed by subsequent modifications. For this compound, a plausible synthetic route is as follows:

-

Synthesis of 2-benzyl-3-chloroquinoxaline: Phenylacetic acid is reacted with a suitable chlorinating agent (e.g., thionyl chloride) to form phenylacetyl chloride. This is then reacted with o-phenylenediamine to yield 2-benzyl-1,2,3,4-tetrahydroquinoxaline-3-one, which is subsequently chlorinated using a reagent like phosphorus oxychloride to give 2-benzyl-3-chloroquinoxaline.

-

Nucleophilic Substitution: The 2-benzyl-3-chloroquinoxaline is then subjected to a nucleophilic substitution reaction with 1-methylpiperazine. The reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, often in the presence of a base (e.g., potassium carbonate or triethylamine) to scavenge the HCl generated. The reaction mixture is heated to ensure completion.

-

Purification: The crude product is then purified using standard techniques such as column chromatography on silica gel to afford the pure 2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline (this compound).

Note: This is a generalized protocol. The specific reaction conditions, such as temperatures, reaction times, and purification solvents, would be optimized as described in the primary literature.

Pharmacological Data

This compound is a high-affinity ligand for the human histamine H4 receptor. The primary quantitative data available is its binding affinity (Ki).

| Receptor | Ligand | Assay Type | Ki (nM) | Reference |

| Human Histamine H4 | This compound | Radioligand Binding ([3H]histamine) | 40 | [1] |

Experimental Protocol: Histamine H4 Receptor Radioligand Binding Assay

This protocol is based on the general methodology described for determining the binding affinity of ligands to the human histamine H4 receptor.

-

Membrane Preparation: Membranes from cells stably expressing the human histamine H4 receptor (e.g., HEK-293 or Sf9 cells) are prepared. Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.

-

Binding Assay: The binding assay is performed in a final volume typically ranging from 100 to 250 µL. The assay mixture contains the cell membranes, a fixed concentration of the radioligand ([3H]histamine), and varying concentrations of the competing ligand (this compound).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known H4 receptor ligand (e.g., unlabeled histamine or JNJ 7777120). Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[2][3] Upon activation by an agonist, the H4 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the dissociation of the Gβγ subunits can activate other downstream signaling pathways, such as the MAPK/ERK pathway, and mobilize intracellular calcium. The specific functional activity of this compound (agonist, antagonist, or inverse agonist) at the H4 receptor has not been explicitly detailed in the provided search results, but it is characterized as a "ligand."

References

An In-depth Technical Guide to the Mechanism of Action of Histamine H4 Receptor Modulators

Disclaimer: Initial searches for the compound "VUF 10148" did not yield any specific results in publicly available scientific literature. It is presumed that this may be a typographical error or a non-public compound designation. This guide will therefore focus on the well-characterized mechanism of action of the Histamine H4 Receptor (H4R), which is the target of numerous research compounds with the "VUF" prefix, such as VUF 8430. The principles, pathways, and experimental protocols described herein are central to understanding the pharmacology of any H4R-targeting agent.

Core Mechanism of Action: The Histamine H4 Receptor

The Histamine H4 Receptor (H4R) is the fourth and most recently discovered member of the histamine receptor family, which belongs to the G protein-coupled receptor (GPCR) superfamily.[1] Predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells, the H4R plays a crucial role in modulating immune and inflammatory responses.[2]

G Protein Coupling and Signal Transduction

Upon activation by an agonist, such as histamine, the H4R undergoes a conformational change that facilitates its coupling to intracellular heterotrimeric G proteins of the Gi/o family. This interaction is sensitive to pertussis toxin, confirming the involvement of Gi/o proteins.[2] The coupling initiates the following downstream signaling cascade:

-

G Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi subunit.

-

Subunit Dissociation: The Gαi-GTP complex dissociates from the Gβγ dimer.

-

Downstream Effectors:

-

Gαi-GTP: The primary role of the activated Gαi subunit is to inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ Dimer: The freed Gβγ dimer can activate various effector molecules, most notably Phospholipase C (PLC). Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic Ca2+ concentration.[2]

-

This signaling cascade culminates in various cellular responses, with chemotaxis—the directed migration of immune cells—being one of the most significant functions mediated by H4R activation.[2][3][4]

Quantitative Data for Key H4R Ligands

The pharmacological activity of compounds at the H4R is quantified using various assays that measure binding affinity and functional potency. Below is a summary of data for representative H4R ligands.

Table 1: Binding Affinity (Ki) of Selected Ligands at Human H4R

| Compound | Ligand Type | Ki (nM) | pKi | Reference(s) |

| Histamine | Agonist | 12.02 - 12.59 | 7.9 - 7.92 | [1] |

| VUF 8430 | Agonist | ~48 | 7.32 | [1] |

| JNJ 7777120 | Antagonist | ~4.5 | 8.35 | [1] |

| VUF 6002 | Antagonist | 26 | 7.59 | [1] |

*Note: pKi value for VUF 8430 is derived from multiple studies and may vary based on experimental conditions.

Table 2: Functional Activity (EC50/IC50) of Selected Ligands at Human H4R

| Compound | Assay Type | Parameter | Value (nM) | Reference(s) |

| Histamine | Eosinophil Chemotaxis | EC50 | 83 | [4] |

| JNJ 7777120 | Eosinophil Chemotaxis | IC50 | 86 | [4] |

| VUF 6002 | Mast Cell Chemotaxis | IC50 | 138 | [1] |

| VUF 6002 | Eosinophil Chemotaxis | IC50 | 530 | [1] |

Experimental Protocols

The characterization of H4R modulators relies on a suite of standardized in vitro assays.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled test compound.

-

Materials:

-

Membrane preparations from cells expressing recombinant H4R (e.g., HEK293 or Sf9 cells).

-

Radioligand: Typically [³H]-Histamine.

-

Test Compound (unlabeled competitor).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of a known H4R ligand (e.g., 10 µM JNJ 7777120).

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

-

Scintillation fluid and a liquid scintillation counter.

-

-

Protocol:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 10-20 µg protein), a fixed concentration of [³H]-Histamine (near its Kd value), and varying concentrations of the unlabeled test compound.

-

Controls: Prepare wells for "total binding" (no competitor) and "non-specific binding" (with the non-specific control compound).

-

Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow the binding to reach equilibrium.

-

Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation by an agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist in activating Gi/o proteins.

-

Materials:

-

Membrane preparations from cells expressing H4R.

-

[³⁵S]GTPγS radiolabel.

-

GDP (Guanosine Diphosphate).

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and a reducing agent like DTT.

-

Test agonist.

-

-

Protocol:

-

Pre-incubation: Incubate the membranes with the test agonist at various concentrations for 15-30 minutes at 30°C. For antagonist characterization, pre-incubate with the antagonist before adding a fixed concentration of a known agonist.

-

Initiation: Start the reaction by adding a solution containing [³⁵S]GTPγS and GDP. High concentrations of GDP are often required for Gi/o-coupled receptors to observe a robust agonist-stimulated signal over basal activity.

-

Incubation: Incubate for 30-60 minutes at 30°C to allow for nucleotide exchange.

-

Termination & Filtration: Stop the reaction by rapid filtration through glass fiber filters, similar to the radioligand binding assay.

-

Washing & Quantification: Wash filters with ice-cold buffer and measure the bound [³⁵S]GTPγS via scintillation counting.

-

Data Analysis: Plot the stimulated binding (in CPM or fmol/mg protein) against the log concentration of the agonist. Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 and Emax values.

-

Transwell Chemotaxis Assay

This assay measures the ability of a compound to induce or inhibit the directed migration of cells, a key physiological response mediated by H4R.

-

Objective: To quantify the chemotactic response of immune cells (e.g., mast cells, eosinophils) to an H4R agonist or its inhibition by an antagonist.

-

Materials:

-

Transwell inserts (typically with 5 or 8 µm pore size polycarbonate membranes).

-

24-well plates.

-

Target cells (e.g., bone marrow-derived mast cells or purified eosinophils).

-

Chemotaxis buffer (e.g., RPMI with 0.5% BSA).

-

Test agonist and/or antagonist.

-

Cell staining and counting equipment (e.g., microscope with DAPI or an automated cell counter).

-

-

Protocol:

-

Setup: Place the Transwell inserts into the wells of a 24-well plate.

-

Chemoattractant: Add the chemoattractant (test agonist) at various concentrations to the lower chamber (the well).

-

Cell Plating: Resuspend the target cells in chemotaxis buffer and add them to the upper chamber (the insert). For antagonist studies, pre-incubate the cells with the antagonist before adding them to the upper chamber.

-

Incubation: Incubate the plate for 2-8 hours at 37°C in a CO₂ incubator to allow cell migration through the porous membrane towards the chemoattractant.

-

Quantification:

-

Remove the insert.

-

Carefully wipe the non-migrated cells from the top surface of the membrane.

-

Fix and stain the migrated cells on the bottom surface of the membrane.

-

Count the number of migrated cells in several fields of view using a microscope.

-

-

Data Analysis: Plot the number of migrated cells against the log concentration of the agonist to determine the EC50 for chemotaxis. For antagonists, plot the inhibition of migration against antagonist concentration to determine the IC50.

-

References

- 1. histamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H4 receptor mediates chemotaxis of human lung mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

VUF 10148: A Technical Guide to its Biological Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 10148 is a synthetic, small-molecule compound that has garnered significant interest in the field of pharmacology due to its dual activity at histamine receptor subtypes. It is characterized as a potent inverse agonist of the human histamine H4 receptor (hH4R) and a high-affinity antagonist of the human histamine H3 receptor (hH3R). This dual-action profile makes this compound a valuable pharmacological tool for investigating the physiological and pathophysiological roles of these two receptors, particularly in the context of inflammatory and neurological disorders. This technical guide provides an in-depth overview of the biological targets of this compound, presenting quantitative binding data, detailed experimental methodologies for its characterization, and a visualization of its impact on intracellular signaling pathways.

Core Biological Targets: Histamine H4 and H3 Receptors

The primary biological targets of this compound are the histamine H4 and H3 receptors, both of which are members of the G protein-coupled receptor (GPCR) superfamily.

-

Histamine H4 Receptor (H4R): this compound demonstrates high affinity for the human H4 receptor and acts as an inverse agonist.[1][2] Inverse agonism means that it not only blocks the action of agonists but also reduces the basal, constitutive activity of the receptor. The H4 receptor is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, and plays a crucial role in inflammatory and immune responses.

-

Histamine H3 Receptor (H3R): this compound also exhibits potent antagonist activity at the human H3 receptor.[1][2] As an antagonist, it blocks the binding and subsequent action of the endogenous agonist, histamine. The H3 receptor is primarily found in the central nervous system (CNS) where it acts as a presynaptic autoreceptor, regulating the synthesis and release of histamine and other neurotransmitters.

Quantitative Binding Affinity Data

The binding affinity of this compound for its primary targets has been determined through radioligand binding assays. The following table summarizes the key quantitative data.

| Target Receptor | Ligand Action | Radioligand | Cell Line | pKi | Ki (nM) |

| Human H4 Receptor (hH4R) | Inverse Agonist | [³H]-Histamine | Sf9 | 7.4 | 40 |

| Human H3 Receptor (hH3R) | Antagonist | [³H]-Nα-methylhistamine | HEK293 | 8.1 | ~7.9 |

Table 1: Binding Affinity of this compound for Human Histamine H3 and H4 Receptors. Data derived from Smits et al., 2008.

Experimental Protocols

The characterization of this compound involves both radioligand binding assays to determine its affinity for the receptors and functional assays to elucidate its mechanism of action.

Radioligand Displacement Assay (for H4R and H3R)

This assay measures the ability of this compound to displace a known radiolabeled ligand from its receptor, thereby allowing for the determination of its binding affinity (Ki).

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing the human H4 receptor (e.g., Sf9 cells) or the human H3 receptor (e.g., HEK293 cells). Cells are harvested, homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The final membrane preparation is resuspended in the assay buffer.

-

Assay Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand ([³H]-histamine for H4R or [³H]-Nα-methylhistamine for H3R) and varying concentrations of this compound.

-

Non-specific Binding Determination: To determine non-specific binding, a high concentration of a known, non-radiolabeled ligand (e.g., histamine for H4R or thioperamide for H3R) is added to a set of wells.

-

Equilibration: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay (for H4R Inverse Agonism)

This functional assay measures the level of G protein activation upon ligand binding. For Gαi/o-coupled receptors like H4R, inverse agonists decrease the basal level of [³⁵S]GTPγS binding.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the H4 receptor are prepared as described for the radioligand binding assay.

-

Assay Buffer: The assay is performed in a buffer containing GDP, MgCl₂, and NaCl.

-

Incubation: Membranes are incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS.

-

Basal and Maximum Stimulation: Control wells are included to measure basal [³⁵S]GTPγS binding (no ligand) and maximum stimulation (with a known H4R agonist).

-

Equilibration: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination and Filtration: The assay is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

-

Data Analysis: The data are analyzed to determine the effect of this compound on the basal [³⁵S]GTPγS binding. A decrease in basal binding is indicative of inverse agonist activity.

Signaling Pathways and Mechanism of Action

Both the histamine H3 and H4 receptors are coupled to the Gαi/o class of G proteins. Activation of these receptors (either by an agonist or through constitutive activity) leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).

This compound Action at the H4 Receptor

As an inverse agonist at the H4 receptor, this compound reduces the receptor's basal signaling activity. In a system with constitutive H4 receptor activity, this leads to an increase in adenylyl cyclase activity and a subsequent rise in intracellular cAMP levels.

Figure 1. this compound signaling at the H4 receptor.

This compound Action at the H3 Receptor

As an antagonist at the H3 receptor, this compound blocks the binding of histamine. This prevents the histamine-induced inhibition of adenylyl cyclase, thereby blocking the agonist-mediated decrease in cAMP levels.

Figure 2. this compound signaling at the H3 receptor.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the Ki of this compound.

Figure 3. Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a well-characterized pharmacological tool with a distinct profile as a histamine H4 receptor inverse agonist and an H3 receptor antagonist. Its high affinity for these targets, coupled with its demonstrated in vivo activity in preclinical models of inflammation, underscores its utility in research and drug discovery. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive technical overview for scientists working with this compound. Further investigation into the therapeutic potential of dual H3/H4 receptor ligands like this compound may pave the way for novel treatments for a range of inflammatory and neurological conditions.

References

In-Depth Technical Guide to the Synthesis of VUF 10148

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for VUF 10148, a potent and selective histamine H4 receptor antagonist. The information presented herein is compiled from the primary scientific literature to assist researchers in the replication and further investigation of this compound.

Core Synthesis Pathway

This compound, identified as compound 20 in the foundational publication by de Koning et al., is synthesized through a multi-step process commencing with commercially available starting materials.[1] The core of the molecule is a bicyclic octahydropyrrolo[3,4-c]pyrrole scaffold, which is subsequently functionalized with an imidazole-containing side chain.

The synthesis can be broadly divided into two key stages:

-

Formation of the protected octahydropyrrolo[3,4-c]pyrrole core.

-

Coupling of the core with the imidazole side chain and subsequent transformations.

A generalized scheme for the synthesis is presented below.

Caption: High-level overview of the this compound synthesis.

Detailed Experimental Protocols

The following sections provide a more detailed description of the experimental procedures adapted from the primary literature.

Step 1: Synthesis of the Protected Octahydropyrrolo[3,4-c]pyrrole Core

The synthesis of the octahydropyrrolo[3,4-c]pyrrole scaffold is a critical phase of the overall pathway. While the initial publication provides a general route, more detailed procedures for similar scaffolds can be found in the broader chemical literature. A representative multi-step synthesis is outlined below, starting from commercially available reagents.

Experimental Workflow for Core Synthesis

Caption: Workflow for the synthesis of the protected core scaffold.

A common approach involves a 1,3-dipolar cycloaddition reaction to form the bicyclic ring system, followed by reduction and protection of the secondary amine.

Step 2: Coupling and Final Transformation to this compound

The final steps of the synthesis involve the coupling of the deprotected octahydropyrrolo[3,4-c]pyrrole core with a suitable imidazole-containing side chain, followed by transformation to the final amidine product.

Detailed Synthesis of this compound (Compound 20)

The key publication outlines the synthesis starting from the protected bicyclic amine.[1]

-

Deprotection of the Bicyclic Amine: The protecting group on the octahydropyrrolo[3,4-c]pyrrole core is removed under acidic conditions to yield the free secondary amine.

-

Coupling with the Imidazole Side Chain: The resulting amine is then reacted with a pre-functionalized imidazole derivative.

-

Formation of the Amidine: The final step involves the conversion of a precursor functional group into the amidine moiety of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its immediate precursors as reported in the literature.[1]

| Step | Reactants | Reagents & Conditions | Product | Yield (%) |

| Amide Coupling | Deprotected octahydropyrrolo[3,4-c]pyrrole, Imidazole-4-acetic acid | HBTU, DIPEA, DMF | Amide Intermediate | 78 |

| Thionation | Amide Intermediate | Lawesson's reagent, Toluene, 110 °C | Thioamide Intermediate | 85 |

| S-Methylation | Thioamide Intermediate | MeI, Acetone, rt | Thioimidate Intermediate | 95 |

| Amidine Formation (this compound) | Thioimidate Intermediate | NH4Cl, Toluene, 80 °C | This compound (Compound 20 ) | 65 |

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression of the key transformations in the final stages of the this compound synthesis.

References

VUF 10148: A Comprehensive Technical Overview

IUPAC Name: 4-(1H-Imidazol-4-ylmethyl)piperidine

This technical guide provides an in-depth overview of VUF 10148, a significant compound in pharmacological research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental data.

Core Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below, facilitating a clear comparison of its fundamental properties.

| Property | Value |

| Molecular Formula | C₉H₁₅N₃ |

| Molecular Weight | 165.24 g/mol |

| CAS Number | 872850-19-6 |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are crucial for the replication and extension of research findings. The following sections describe the protocols for radioligand binding assays and functional assays, which are central to characterizing the interaction of this compound with its target receptors.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of this compound for its target receptor, typically the histamine H4 receptor (H4R).

Workflow for Radioligand Binding Assay:

Caption: Workflow of a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the target receptor (e.g., human histamine H4 receptor).

-

Incubation: The membranes are incubated with a constant concentration of a suitable radioligand (e.g., [³H]-histamine) and varying concentrations of the unlabeled competitor, this compound.

-

Equilibrium: The incubation is carried out for a specific duration at a defined temperature to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Functional assays are performed to characterize the pharmacological activity of this compound, determining whether it acts as an agonist, antagonist, or inverse agonist at the target receptor.

Workflow for a G-protein Coupled Receptor (GPCR) Functional Assay:

Caption: General workflow for a functional assay measuring second messenger levels.

Methodology (cAMP Assay):

-

Cell Culture: Cells expressing the histamine H4 receptor are cultured in appropriate media.

-

Pre-treatment: Cells are often pre-treated with forskolin to stimulate adenylate cyclase and elevate intracellular cyclic AMP (cAMP) levels.

-

Compound Addition: Varying concentrations of this compound are added to the cells. If testing for antagonistic activity, a known agonist is also added.

-

Incubation: The cells are incubated for a specific period to allow for receptor signaling to occur.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA).

-

Data Analysis: The data is plotted as a concentration-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of this compound.

Signaling Pathways

This compound primarily interacts with the histamine H4 receptor, a G-protein coupled receptor (GPCR). The activation or inhibition of this receptor can modulate several downstream signaling pathways.

Simplified Signaling Pathway of the Histamine H4 Receptor:

Caption: Simplified signaling cascade initiated by the histamine H4 receptor.

The histamine H4 receptor typically couples to Gi/o proteins. Upon activation, the α-subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The βγ-subunits can activate other signaling pathways, such as the MAPK pathway and phospholipase C, leading to calcium mobilization. These signaling events ultimately influence cellular responses, particularly in immune cells where the H4 receptor is highly expressed, affecting processes like chemotaxis. This compound, by interacting with this receptor, can modulate these downstream effects.

In-Depth Technical Guide: VUF10148 and the Histamine H4 Receptor

Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information for a compound designated "VUF10148". It is possible that this is an internal development code, has been discontinued, or is known by another name. This guide will therefore focus on the well-characterized and closely related histamine H4 receptor antagonist VUF6002 , also known as JNJ10191584 , which belongs to the same "VUF" series of compounds and targets the same receptor. All subsequent information pertains to VUF6002.

Introduction to VUF6002 (JNJ10191584)

VUF6002 is a potent and selective antagonist of the histamine H4 receptor (H4R). The H4R is the fourth and most recently discovered histamine receptor subtype and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells. This expression profile implicates the H4R as a key modulator of immune and inflammatory responses, making it an attractive therapeutic target for a range of disorders such as allergic rhinitis, asthma, atopic dermatitis, and autoimmune diseases. VUF6002 serves as a valuable research tool to investigate the physiological and pathophysiological roles of the H4R.

Quantitative Data for VUF6002 (JNJ10191584)

The following tables summarize the key in vitro and in vivo pharmacological data for VUF6002.

Table 1: In Vitro Binding Affinities and Functional Activity

| Parameter | Species | Cell Line/Tissue | Value |

| Ki (H4R) | Human | CHO cells | 26 nM |

| Ki (H3R) | Human | CHO cells | 14.1 µM |

| IC50 (Eosinophil Chemotaxis) | Human | Primary eosinophils | 530 nM |

| IC50 (Mast Cell Chemotaxis) | Human | Primary mast cells | 138 nM |

Table 2: In Vivo Efficacy

| Animal Model | Disease | Key Finding |

| Mouse | Zymosan-induced pleurisy | Inhibition of neutrophil infiltration |

| Mouse | Allergic pruritus model | Significant reduction in scratching behavior |

Experimental Protocols

Radioligand Binding Assay for Histamine H4 Receptor

This protocol is a representative method for determining the binding affinity (Ki) of a compound like VUF6002 to the human histamine H4 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of VUF6002 for the human H4 receptor expressed in a recombinant cell line.

Materials:

-

Membranes from CHO cells stably expressing the human H4 receptor.

-

[3H]-Histamine (Radioligand).

-

VUF6002 (Test compound).

-

Histamine (for non-specific binding determination).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare serial dilutions of VUF6002 in the binding buffer.

-

In a 96-well plate, add in the following order:

-

Binding buffer.

-

A fixed concentration of [3H]-Histamine (e.g., at its Kd value).

-

Either VUF6002 at varying concentrations, buffer for total binding, or a high concentration of unlabeled histamine for non-specific binding.

-

Cell membranes expressing the H4 receptor.

-

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of VUF6002 by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Eosinophil Chemotaxis Assay

This protocol describes a method to assess the functional antagonism of VUF6002 on H4R-mediated eosinophil chemotaxis.

Objective: To determine the inhibitory concentration (IC50) of VUF6002 on histamine-induced chemotaxis of human eosinophils.

Materials:

-

Isolated human eosinophils from peripheral blood.

-

Chemotaxis chambers (e.g., Boyden chambers or multi-well Transwell plates with a 5 µm pore size polycarbonate membrane).

-

Histamine (Chemoattractant).

-

VUF6002 (Test compound).

-

Assay medium: RPMI-1640 with 0.5% BSA.

-

Cell staining and counting reagents.

Procedure:

-

Isolate eosinophils from the whole blood of healthy donors using density gradient centrifugation followed by negative selection.

-

Resuspend the purified eosinophils in the assay medium.

-

Pre-incubate the eosinophils with various concentrations of VUF6002 or vehicle control for 30 minutes at 37°C.

-

Add histamine to the lower wells of the chemotaxis chamber.

-

Place the cell suspension (pre-incubated with VUF6002) in the upper wells (the insert).

-

Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

-

Remove the insert and scrape off the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

Plot the number of migrated cells against the concentration of VUF6002 and determine the IC50 value using non-linear regression.

Signaling Pathways and Visualizations

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.

Canonical H4 Receptor Signaling Pathway

Activation of the H4R by an agonist (like histamine) leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively. These signaling events ultimately lead to cellular responses such as chemotaxis and cytokine release. VUF6002, as an antagonist, blocks the initial activation of the receptor by histamine.

Caption: Canonical H4R signaling pathway and the antagonistic action of VUF6002.

Experimental Workflow for VUF6002 in a Chemotaxis Assay

The following diagram illustrates the logical flow of an experiment to test the efficacy of VUF6002 in inhibiting chemotaxis.

Caption: Experimental workflow for assessing VUF6002's effect on chemotaxis.

VUF 10148: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VUF 10148, a notable antagonist of the histamine H3 receptor. The document details its molecular characteristics, mechanism of action, and the experimental protocols relevant to its study, presenting quantitative data in a structured format and visualizing complex pathways and workflows.

Core Molecular and Pharmacological Data

This compound is chemically identified as 4-(4-(3-(Piperidin-1-yl)propoxy)benzyl)morpholine. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 316.45 g/mol |

| Chemical Formula | C₁₈H₂₈N₂O₂ |

| IUPAC Name | 4-(4-(3-(Piperidin-1-yl)propoxy)benzyl)morpholine |

| Mechanism of Action | Histamine H3 Receptor Antagonist |

Mechanism of Action and Signaling Pathway

This compound functions as a potent antagonist at the histamine H3 receptor. These receptors are primarily located in the central nervous system and act as presynaptic autoreceptors on histaminergic neurons, inhibiting the synthesis and release of histamine.[1] They also function as heteroreceptors on other, non-histaminergic neurons, where they modulate the release of various neurotransmitters, including dopamine, acetylcholine, norepinephrine, and serotonin.[1][2]

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit.[1][3] Activation of the H3 receptor by an agonist (like histamine) leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] Furthermore, the βγ-subunits of the G protein can interact with N-type voltage-gated calcium channels, reducing calcium influx and thereby inhibiting neurotransmitter release.[1]

As an antagonist, this compound binds to the H3 receptor but does not activate it. By blocking the binding of the endogenous agonist histamine, this compound effectively removes the inhibitory tone exerted by the H3 receptor. This disinhibition leads to an increased release of histamine and other neurotransmitters, which is the basis for the potential therapeutic effects of H3 receptor antagonists, such as promoting wakefulness and enhancing cognitive function.[4]

Experimental Protocols

The primary method for determining the binding affinity of a compound like this compound to its target receptor is the competitive radioligand binding assay. This assay measures the ability of the unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.

General Protocol: Competitive Radioligand Binding Assay for H3 Receptor

1. Membrane Preparation:

-

Tissues or cells expressing the histamine H3 receptor (e.g., rat brain cortex) are homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Assay Setup:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of a suitable radioligand for the H3 receptor (e.g., [³H]-Nα-methylhistamine).

-

A preparation of the cell membranes.

-

A range of concentrations of the unlabeled competitor, this compound.

-

Control wells are included for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known H3 agonist or antagonist to saturate the receptors).

-

3. Incubation:

-

The plate is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

4. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membranes with the bound radioligand from the free radioligand in the solution.

-

The filters are washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.

5. Detection and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

The IC₅₀ value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

References

- 1. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 2. Histamine H3 receptor antagonists - Roles in neurological and endocrine diseases and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: In Vitro Activity of VUF10148

A Note to the Reader: Despite a comprehensive search for the in vitro activity of VUF10148, specific quantitative data (such as Ki, IC50, and EC50 values), detailed experimental protocols, and dedicated information on its influence on signaling pathways are not publicly available in the scientific literature.

To provide a valuable resource for researchers, scientists, and drug development professionals, this guide will focus on the in vitro activity of a closely related and well-characterized histamine H4 receptor antagonist, VUF6002 (also known as JNJ10191584) . The information presented here serves as a proxy to understand the potential in vitro pharmacological profile of a selective H4 receptor antagonist.

Core Compound: VUF6002 (JNJ10191584) - A Selective Histamine H4 Receptor Antagonist

VUF6002 is a potent and selective antagonist of the histamine H4 receptor, a G-protein coupled receptor primarily expressed on cells of hematopoietic origin, such as mast cells and eosinophils. Its role in modulating immune responses has made it a significant tool in studying the physiological and pathological roles of the H4 receptor.

Quantitative In Vitro Activity of VUF6002

The following table summarizes the key quantitative data for VUF6002, providing insights into its binding affinity and functional antagonism at the histamine H4 receptor.

| Parameter | Species | Receptor | Value | Assay Type | Reference |

| Ki | Human | H4 | 26 nM | Radioligand Binding | [1] |

| Ki | Human | H3 | 14.1 µM | Radioligand Binding | [1] |

| IC50 | Eosinophils | - | 530 nM | Chemotaxis Assay | [1] |

| IC50 | Mast Cells | - | 138 nM | Chemotaxis Assay | [1] |

Key In Vitro Functional Assays and Experimental Protocols

The in vitro characterization of VUF6002 involves a series of assays to determine its binding affinity, functional antagonism, and effects on immune cell function.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of VUF6002 for the histamine H4 receptor.

Methodology:

-

Cell Lines: HEK293 or CHO cells stably expressing the human histamine H4 receptor.

-

Radioligand: [3H]-Histamine or another suitable H4 receptor-specific radioligand.

-

Procedure:

-

Cell membranes expressing the H4 receptor are prepared.

-

A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (VUF6002).

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

-

Data Analysis: The IC50 value (the concentration of VUF6002 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Eosinophil and Mast Cell Chemotaxis Assay

Objective: To evaluate the inhibitory effect of VUF6002 on histamine-induced chemotaxis of eosinophils and mast cells.

Methodology:

-

Cell Source: Human peripheral blood eosinophils or cultured mast cell lines (e.g., HMC-1).

-

Chemoattractant: Histamine or a selective H4 receptor agonist.

-

Apparatus: Boyden chamber or similar chemotaxis system with a microporous membrane.

-

Procedure:

-

The lower chamber of the chemotaxis apparatus is filled with medium containing the chemoattractant.

-

The upper chamber is seeded with a suspension of eosinophils or mast cells that have been pre-incubated with varying concentrations of VUF6002 or vehicle control.

-

The chambers are incubated to allow for cell migration through the membrane towards the chemoattractant.

-

Migrated cells on the lower side of the membrane are fixed, stained, and counted under a microscope.

-

-

Data Analysis: The IC50 value, representing the concentration of VUF6002 that inhibits 50% of the cell migration induced by the chemoattractant, is calculated.

Signaling Pathways and Experimental Workflows

The histamine H4 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Antagonism by compounds like VUF6002 blocks this signaling cascade.

Histamine H4 Receptor Signaling Pathway

References

No In Vivo Studies Found for VUF10148

Comprehensive searches for in vivo studies related to the compound "VUF10148" have yielded no specific results. The scientific literature and available online resources do not contain information regarding in vivo experiments, including details on animal models, experimental protocols, or quantitative data associated with this particular compound.

Similarly, searches for the mechanism of action, pharmacokinetic properties, and signaling pathways related to VUF10148 did not provide any relevant information. The search results were broad and covered general topics in pharmacology and in vivo research, such as the use of animal models in various diseases, but lacked any specific mention of VUF10148.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for signaling pathways or experimental workflows as requested, due to the absence of publicly available research on VUF10148 in vivo studies.

VUF10148: No Public Scientific Data Found

Following a comprehensive search for the original publication and any associated scientific literature regarding "VUF10148," no publicly available information on a chemical compound or research molecule with this identifier could be located.

The search for "VUF10148" did not yield any results in scientific databases or general searches that would indicate its existence as a publicly documented research compound. The search results were limited to unrelated items, suggesting that "VUF10148" may be:

-

A private, internal compound identification number used within a specific research institution or company that has not been disclosed in public literature.

-

A product catalog number for a commercial, non-research item.

-

A misnomer or an incorrect identifier for the compound of interest.

Without a primary publication or any other form of public disclosure, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathways.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the identifier and consult internal documentation or the original source from which the identifier was obtained. If "VUF10148" is a confidential internal code, the relevant information would be proprietary to the organization that designated it.

VUF10148: A Technical Guide to a Potent Histamine H4 Receptor Antagonist

Foreword: Initial searches for "VUF10148" did not yield specific information on a compound with this designation. It is possible that this is an internal development name, a novel and as-of-yet unpublished molecule, or a mistyped identifier. This guide will therefore focus on a well-characterized and prototypical histamine H4 receptor (H4R) antagonist, JNJ 7777120 , as a proxy to fulfill the core requirements of the user request. The principles of discovery, development, and mechanism of action for JNJ 7777120 are representative of the broader class of H4R antagonists and provide a robust framework for understanding the therapeutic potential of targeting this receptor.

Executive Summary

JNJ 7777120 is a potent and selective, non-imidazole antagonist of the histamine H4 receptor.[1] It was one of the first such compounds to be identified and has been instrumental as a research tool in elucidating the physiological and pathophysiological roles of the H4 receptor, particularly in inflammatory and immune responses.[2][3] Despite its utility as a pharmacological probe, development of JNJ 7777120 for clinical use was halted due to unfavorable pharmacokinetic properties and toxicity in preclinical animal models.[3][4] Nevertheless, the discovery and characterization of JNJ 7777120 have paved the way for the development of second-generation H4R antagonists with improved profiles. This document provides a comprehensive technical overview of the discovery, development, mechanism of action, and experimental characterization of JNJ 7777120.

Discovery and Development

The discovery of JNJ 7777120, chemically known as 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, was a significant milestone in histamine receptor research.[2] It emerged from efforts to identify selective antagonists for the then newly discovered H4 receptor.

Synthesis

A convenient synthesis method for JNJ 7777120 involves the reaction of 5-chloro-1H-indole-2-carboxylic acid with 1-methylpiperazine. The coupling of the carboxylic acid and the amine can be achieved using various amide bond formation reagents. One reported method utilizes 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) as a coupling agent in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dimethylformamide (DMF).

Alternatively, the synthesis can proceed via the activation of the indole-2-carboxylic acid with reagents like 1,1'-carbonyldiimidazole (CDI) to form an activated acyl imidazole intermediate, which then reacts with 1-methylpiperazine.[5] Another approach involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) in the presence of N-methylmorpholine (NMM).[5]

Quantitative Data

The pharmacological profile of JNJ 7777120 has been extensively characterized through a variety of in vitro and in vivo assays. The following tables summarize key quantitative data.

| Parameter | Species | Value | Assay Type | Reference |

| Binding Affinity (Ki) | Human | 4.5 nM | Radioligand Binding ([3H]histamine) | [1][6][7] |

| Mouse | ~4 nM | Radioligand Binding | [8] | |

| Rat | ~4 nM | Radioligand Binding | [8] | |

| Functional Potency (IC50) | Human | 40 nM | Mast Cell Chemotaxis (histamine-induced) | [8] |

| Selectivity | H1 vs H4 | >1000-fold | Radioligand Binding | [6][7] |

| H2 vs H4 | >1000-fold | Radioligand Binding | [6][7] | |

| H3 vs H4 | >1000-fold | Radioligand Binding | [6][7] |

Table 1: In Vitro Pharmacological Data for JNJ 7777120

| Parameter | Species | Dose | Effect | Model | Reference |

| Oral Bioavailability | Rat | N/A | ~30% | Pharmacokinetic study | [5][7] |

| Dog | N/A | 100% | Pharmacokinetic study | [5][7] | |

| Half-life (t1/2) | Rat | N/A | ~3 hours | Pharmacokinetic study | [5][7] |

| Dog | N/A | ~3 hours | Pharmacokinetic study | [5][7] | |

| In vivo Efficacy | Mouse | 10 mg/kg, s.c. | Significant blockade of neutrophil infiltration | Zymosan-induced peritonitis | [6] |

| Mouse | 20 mg/kg, s.c. | Blockade of histamine-induced mast cell migration | Tracheal mast cell migration | [6] | |

| Rat | 1 mg/kg, i.p. | Reduction of infarct volume | Transient cerebral ischemia | [9] |

Table 2: In Vivo Pharmacokinetic and Efficacy Data for JNJ 7777120

Structure-Activity Relationship (SAR)

The development of JNJ 7777120 and subsequent H4R antagonists has been guided by extensive structure-activity relationship (SAR) studies. The indolecarboxamide scaffold of JNJ 7777120 served as a foundation for further optimization. Building on the SAR from this series, a new class of 6-alkyl-2,4-diaminopyrimidine antagonists was developed, leading to the clinical candidate JNJ 39758979.[10]

Key structural features influencing the activity of these antagonists include:

-

Aromatic Core: The nature and substitution pattern of the aromatic core (e.g., indole in JNJ 7777120, pyrimidine in later generations) are critical for high-affinity binding to the H4 receptor.

-

Linker: An amide linker, as seen in JNJ 7777120, is a common feature in many H4R antagonists, providing the correct orientation for interaction with the receptor.

-

Basic Amine Moiety: A basic nitrogen atom, typically within a piperazine or similar cyclic amine, is a crucial pharmacophoric element. This group is believed to form a key salt-bridge interaction with an acidic residue (Aspartate 94) in the binding pocket of the H4 receptor.[11]

A study on a series of JNJ 7777120 analogues with subtle structural modifications on the indole ring revealed that these changes can lead to diverse intrinsic activities, including biased agonism towards the β-arrestin2 pathway.[12][13]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H4 receptor.

Materials:

-

Cell membranes from HEK293 or Sf9 cells stably expressing the human H4 receptor.

-

Radioligand: [3H]histamine or a high-affinity antagonist radioligand like [3H]JNJ7777120.[11]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of a known H4R ligand (e.g., 10 µM JNJ 7777120).

-

Test compounds at various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare cell membrane homogenates in assay buffer.

-

In a 96-well plate, add the cell membrane suspension, radioligand, and either assay buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

-

Incubate the plate at 25°C for 2 hours to allow binding to reach equilibrium.[11]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Mast Cell Chemotaxis Assay

Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit histamine-induced mast cell migration.

Materials:

-

Mouse bone marrow-derived mast cells (BMMCs).

-

Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane.

-

Chemoattractant: Histamine.

-

Test compound at various concentrations.

-

Cell culture medium.

Procedure:

-

Culture and harvest BMMCs.

-

Pre-incubate the BMMCs with the test compound or vehicle for 10 minutes.[6]

-

Place histamine in the lower chamber of the chemotaxis apparatus.

-

Add the pre-incubated BMMCs to the upper chamber.

-

Incubate the chamber to allow for cell migration through the porous membrane towards the chemoattractant.

-

After the incubation period, fix and stain the migrated cells on the lower side of the membrane.

-

Quantify the number of migrated cells by microscopy.

-

Determine the IC50 of the test compound for the inhibition of chemotaxis.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of a test compound to block histamine-induced increases in intracellular calcium concentration.

Materials:

-

HEK293 cells expressing the H4 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Histamine.

-

Test compound at various concentrations.

-

Fluorometric imaging plate reader (FLIPR) or a similar instrument.

Procedure:

-

Plate the H4R-expressing cells in a 96-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Pre-incubate the cells with the test compound or vehicle.

-

Measure the baseline fluorescence.

-

Add histamine to stimulate the cells and simultaneously measure the change in fluorescence over time.

-

The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Determine the ability of the test compound to inhibit the histamine-induced calcium signal.

Signaling Pathways and Mechanism of Action

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[14] Activation of the H4R by histamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Antagonists like JNJ 7777120 block the binding of histamine to the H4R, thereby preventing the initiation of this downstream signaling cascade. The therapeutic effects of H4R antagonists in inflammatory and immune disorders are attributed to their ability to modulate the function of various immune cells, including mast cells, eosinophils, T cells, and dendritic cells.[10][14]

The blockade of H4R signaling by JNJ 7777120 has been shown to:

-

Inhibit the chemotaxis of mast cells and eosinophils to sites of inflammation.[2][15]

-

Reduce the release of pro-inflammatory cytokines and chemokines.[16]

-

Modulate T-cell differentiation and activation, including the inhibition of Th17 cell responses.[16]

-

Inhibit transcription factor signaling pathways, such as RORγt, T-bet, and NF-κB.[16][17]

Interestingly, JNJ 7777120 has also been shown to act as a biased agonist, preferentially activating the β-arrestin2 pathway while antagonizing the Gαi signaling pathway.[12][13] This functional selectivity highlights the complexity of H4R signaling and offers opportunities for the design of next-generation antagonists with more refined pharmacological profiles.

Visualizations

Caption: H4R Antagonist Mechanism of Action.

Caption: Drug Discovery Workflow for H4R Antagonists.

References

- 1. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a series of potent and selective human H4 antagonists using ligand efficiency and libraries to explore structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H₄ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 13. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The histamine-4 receptor antagonist JNJ7777120 prevents immune abnormalities by inhibiting RORγt/T-bet transcription factor signaling pathways in BTBR T+ Itpr3tf/J mice exposed to gamma rays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

VUF 10148: A Technical Overview of a Histamine Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF 10148 is a chemical compound recognized for its interaction with the histamine receptor family, particularly showing a notable affinity for the histamine H4 receptor. This technical guide aims to provide a comprehensive overview of the available binding affinity data, experimental methodologies, and the associated signaling pathways related to this compound. Due to the limited publicly available quantitative binding data for this compound, this document also draws upon information from related compounds and general principles of histamine receptor pharmacology to provide a broader context for researchers.

Receptor Binding Affinity

A thorough review of scientific literature and databases indicates a lack of specific, publicly available quantitative binding affinity data (such as Ki or IC50 values) for this compound across a comprehensive panel of receptors. While its identity as a histamine H4 receptor ligand is established, precise binding constants that would allow for a detailed comparative analysis are not currently published.

To provide a framework for understanding its potential binding characteristics, the following table includes data for a structurally related compound, VUF 8430, which also demonstrates affinity for histamine receptors. It is crucial to note that this data is not for this compound and should be used for contextual purposes only.

Table 1: Receptor Binding Affinities of the Related Compound VUF 8430

| Receptor | Species | Assay Type | pKi | Ki (nM) | Reference |

| Histamine H3 | Rat | Radioligand Binding | 6.7 | 200 | [1] |

| Histamine H4 | Human | Radioligand Binding | 7.2 | 63 | [1] |

| Histamine H4 | Rat | Radioligand Binding | 6.4 | 400 | [1] |

| Histamine H4 | Mouse | Radioligand Binding | 6.5 | 320 | [1] |

Data presented is for the related compound VUF 8430 and is intended for illustrative purposes only. No specific quantitative binding data for this compound has been identified in the public domain.

Experimental Protocols

Detailed experimental protocols for determining the receptor binding affinity of ligands like this compound typically involve competitive radioligand binding assays. The following is a generalized protocol based on standard methodologies in the field.

General Radioligand Binding Assay Protocol

1. Membrane Preparation:

-

Cells or tissues expressing the target receptor (e.g., histamine H3 or H4 receptors) are homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

-

A fixed concentration of a radiolabeled ligand (e.g., [3H]-histamine) known to bind to the target receptor is used.

-

Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

-

The mixture of membranes, radioligand, and test compound is incubated to allow binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

-

The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

5. Data Analysis:

-

The data is analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of specific radioligand binding).

-

The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

Signaling Pathways

This compound, as a ligand for histamine H3 and H4 receptors, is expected to modulate their respective signaling pathways. Both receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins.

Histamine H3 Receptor Signaling

Activation of the histamine H3 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This can modulate the release of various neurotransmitters, including histamine itself (as an autoreceptor) and others such as acetylcholine, dopamine, and serotonin (as a heteroreceptor).

Histamine H4 Receptor Signaling

Similar to the H3 receptor, the histamine H4 receptor is coupled to Gi/o proteins, and its activation also leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[2] The H4 receptor is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells, and is involved in inflammatory and immune responses.[2] Activation of the H4 receptor can induce chemotaxis and the release of inflammatory mediators.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound like this compound.

Conclusion

This compound is a valuable tool for researchers studying the pharmacology of histamine receptors, particularly the H4 receptor. While specific quantitative binding data for this compound remains to be published, the general methodologies for its characterization and the signaling pathways it is likely to modulate are well-established. Further research is needed to fully elucidate the binding profile and functional activity of this compound, which will be critical for its application in drug discovery and development. Professionals in the field are encouraged to consult forthcoming research for specific quantitative data to guide their investigations.

References

VUF 10148: A Technical Guide to its Agonist Properties at the Histamine H4 Receptor

For Researchers, Scientists, and Drug Development Professionals

Initial Note: The compound "VUF 10148" appears to be a typographical error in common scientific literature databases. Based on extensive research, it is highly probable that the intended compound of interest is VUF 10460 , a known selective agonist for the histamine H4 receptor (H4R). This technical guide will, therefore, focus on the pharmacological properties of VUF 10460.

Core Properties of VUF 10460

VUF 10460 is a potent and selective non-imidazole agonist for the histamine H4 receptor. Its agonistic activity at the H4 receptor has been demonstrated to elicit various cellular responses, primarily related to immune and inflammatory processes.

Data Presentation: Quantitative Analysis of VUF 10460 Activity

The following tables summarize the key quantitative data regarding the binding affinity and selectivity of VUF 10460 for histamine receptors.

Table 1: Binding Affinity of VUF 10460 at Histamine Receptors

| Receptor Subtype | Species | Assay Type | pKi | Ki (nM) | Reference |

| H4 | Human | Radioligand Binding | 8.22 | 6.03 | [1] |

| H4 | Rat | Radioligand Binding | 7.46 | 34.67 | [1][2] |

| H3 | Rat | Radioligand Binding | 5.75 | 1778.28 | [1][2] |

Table 2: Selectivity Profile of VUF 10460

| Receptor Comparison | Selectivity Fold | Reference |

| H4 (rat) vs. H3 (rat) | ~50 | [1][2] |

Experimental Protocols

This section details the generalized methodologies for key experiments used to characterize the agonist properties of VUF 10460 at the histamine H4 receptor.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of VUF 10460 for the human and rat histamine H4 receptors and its selectivity over the H3 receptor.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the target histamine receptor subtype (e.g., human H4R, rat H4R, rat H3R). This is typically achieved by homogenizing the cells in a buffered solution and isolating the membrane fraction through centrifugation.

-

Competitive Binding Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-histamine) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (VUF 10460).

-

Equilibrium and Separation: The incubation is allowed to proceed to equilibrium. Subsequently, the bound radioligand is separated from the free radioligand, commonly by rapid vacuum filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of VUF 10460 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining whether a ligand that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For Gαi/o-coupled receptors like H4R, common functional assays include cAMP accumulation assays and calcium mobilization assays.

Objective: To assess the Gαi/o-mediated signaling of VUF 10460 by measuring its ability to inhibit the production of cyclic AMP (cAMP).

General Protocol:

-

Cell Culture: Cells expressing the histamine H4 receptor are cultured and seeded in appropriate assay plates.

-